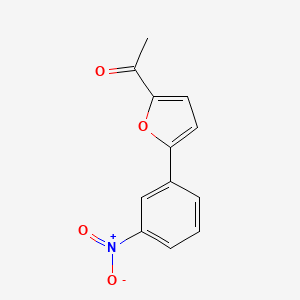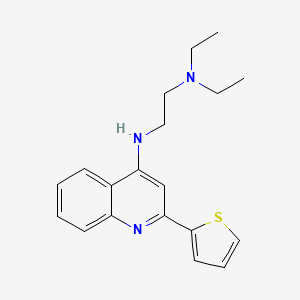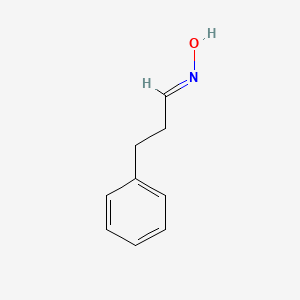
Thiophene, 3,4-diethyl-2,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethyl-2,5-diphenylthiophene: is a heterocyclic organic compound with the chemical formula C20H20S. It belongs to the thiophene family, which is characterized by a five-membered ring containing four carbon atoms and one sulfur atom. Thiophenes are widely studied due to their diverse applications in materials science, pharmaceuticals, and organic electronics.
Métodos De Preparación
Synthetic Routes::
Kumada Coupling: This method involves the reaction of 3,4-dibromo-2,5-diphenylthiophene with diethylzinc or triethylaluminum in the presence of a palladium catalyst. The resulting 3,4-diethyl-2,5-diphenylthiophene is obtained in good yields.
Suzuki-Miyaura Cross-Coupling: In this approach, 3,4-dibromo-2,5-diphenylthiophene reacts with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.
Grignard Reaction: 3,4-dibromo-2,5-diphenylthiophene can react with ethylmagnesium bromide to form 3,4-diethyl-2,5-diphenylthiophene.
Industrial Production:: Industrial-scale production methods typically involve the use of efficient synthetic routes, optimized reaction conditions, and purification processes to obtain high-purity 3,4-diethyl-2,5-diphenylthiophene.
Análisis De Reacciones Químicas
Reactions::
Oxidation: 3,4-diethyl-2,5-diphenylthiophene can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the compound can yield the corresponding tetrahydrothiophene derivative.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) or strong acids (e.g., HSO).
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to sulfones or sulfoxides, while reduction results in tetrahydrothiophene derivatives.
Aplicaciones Científicas De Investigación
Materials Science: 3,4-diethyl-2,5-diphenylthiophene is used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Industry: The compound finds applications in the synthesis of functional materials and polymers.
Mecanismo De Acción
The exact mechanism by which 3,4-diethyl-2,5-diphenylthiophene exerts its effects depends on its specific application. For instance, in OFETs, it acts as a charge transport material, facilitating electron or hole movement.
Comparación Con Compuestos Similares
3,4-diethyl-2,5-diphenylthiophene shares similarities with other thiophenes, such as 3,4-dimethyl-2,5-diphenylthiophene and 2,5-bis(4-fluorophenyl)-3,4-dimethylthiophene. its unique combination of ethyl and phenyl substituents sets it apart.
Propiedades
Número CAS |
101306-10-9 |
|---|---|
Fórmula molecular |
C20H20S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3,4-diethyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C20H20S/c1-3-17-18(4-2)20(16-13-9-6-10-14-16)21-19(17)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3 |
Clave InChI |
DFPDXKJFCKLSMX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)




